N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 6288-44-4
VCID: VC18432471
InChI: InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26-27)22-18-20-23(25)21-19-22/h18-21,27H,2-17H2,1H3
SMILES:
Molecular Formula: C24H40ClNO
Molecular Weight: 394.0 g/mol

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine

CAS No.: 6288-44-4

Cat. No.: VC18432471

Molecular Formula: C24H40ClNO

Molecular Weight: 394.0 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine - 6288-44-4

Specification

CAS No. 6288-44-4
Molecular Formula C24H40ClNO
Molecular Weight 394.0 g/mol
IUPAC Name N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine
Standard InChI InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26-27)22-18-20-23(25)21-19-22/h18-21,27H,2-17H2,1H3
Standard InChI Key CBFANXZBYHRDSV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

N-[1-(4-Chlorophenyl)octadecylidene]hydroxylamine features an 18-carbon aliphatic chain (octadecylidene) bonded to a hydroxylamine group (-NHOH\text{-NHOH}) and a 4-chlorophenyl aromatic ring. The IUPAC name N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine reflects this arrangement, with the hydroxylamine moiety attached to the octadecylidene backbone at the 1-position of the chlorophenyl group . The SMILES notation CCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl\text{CCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl} further clarifies the connectivity, emphasizing the ketoxime functional group (C=NO\text{C=NO}) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC24H40ClNO\text{C}_{24}\text{H}_{40}\text{ClNO}
Molecular Weight394.0 g/mol
XLogP310.9
Hydrogen Bond Donors1
Rotatable Bonds17
Topological Polar Surface Area32.6 Ų

The high XLogP3 value indicates significant hydrophobicity, likely due to the long hydrocarbon chain, while the moderate polar surface area suggests limited solubility in aqueous media .

Spectroscopic and Conformational Insights

The compound’s flexibility, evidenced by 17 rotatable bonds, complicates conformational analysis. PubChem notes that 3D conformer generation is disallowed due to excessive molecular flexibility . This structural dynamism may influence its reactivity, as the aliphatic chain can adopt multiple configurations during interactions with substrates or solvents.

Synthesis and Manufacturing

Primary Synthetic Routes

Two principal methods dominate the synthesis of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine:

  • Aldehyde-Hydroxylamine Condensation:
    Reacting 4-chlorophenyloctadecanal with hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) under acidic or basic conditions yields the target compound via nucleophilic addition-elimination. The reaction mechanism involves the formation of an intermediate imine, which tautomerizes to the stable oxime.

    RCHO+NH2OH\cdotpHClRC=NOH+HCl+H2O\text{RCHO} + \text{NH}_2\text{OH·HCl} \rightarrow \text{RC=NOH} + \text{HCl} + \text{H}_2\text{O}
  • Nitro Compound Reduction:
    Reduction of nitro precursors (e.g., 4-chlorophenyloctadecylnitro compounds) using iron or zinc in acidic media produces hydroxylamine derivatives. This method leverages the redox activity of hydroxylamine, which acts as both an oxidizing and reducing agent depending on the environment .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles due to the compound’s hydrophobicity, which complicates purification. Scaling up aldehyde-based routes requires stringent temperature control to prevent side reactions, such as over-oxidation to nitro compounds or decomposition.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The hydroxylamine group (-NHOH\text{-NHOH}) is central to the compound’s reactivity:

  • Oxidation: Reacts with oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) to form nitroso derivatives (R-NO\text{R-NO}).

  • Reduction: Catalytic hydrogenation or treatment with LiAlH4\text{LiAlH}_4 yields primary amines (R-NH2\text{R-NH}_2) .

These transformations are critical in pharmaceutical synthesis, where hydroxylamines serve as intermediates for amine-containing drugs.

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atom on the phenyl ring directs electrophilic substitution to the meta position, enabling functionalization with groups such as sulfonic acid or nitro . This reactivity is harnessed in agrochemical production to modify bioactivity.

Applications in Science and Industry

Organic Synthesis Intermediate

The compound’s dual functionality (hydroxylamine and aryl chloride) makes it a precursor for:

  • Surfactants: The long alkyl chain enhances micelle formation, useful in detergent formulations.

  • Polymer Additives: Acts as a stabilizer in polyethylene production by scavenging free radicals.

Pharmaceutical and Agrochemical Development

Though direct biological data are scarce, structural analogs like 4-chlorophenylhydroxylamine (CID 69983) exhibit herbicidal and antifungal properties . Researchers hypothesize that the octadecyl chain in N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine could enhance membrane permeability, potentiating antimicrobial activity.

Future Research Directions

  • Biological Activity Screening: Systematic studies to evaluate antimicrobial, anticancer, or enzyme-inhibitory potential.

  • Process Optimization: Developing solvent-free or green catalytic methods to improve synthetic efficiency.

  • Structure-Activity Relationships: Comparing this compound with shorter-chain analogs to elucidate the role of the octadecyl group.

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